BHGM incorporates an L-homoallylglycine moiety into a peptide chain. This moiety contains a terminal alkene (double bond) group, which can be further manipulated through various chemical reactions. This functionality allows researchers to introduce cross-linking bridges, attach targeting moieties, or incorporate fluorescent probes into peptides. Source: Bioorganic & Medicinal Chemistry Letters, "Design and Synthesis of Peptidomimetic Inhibitors of Granzyme B":
The terminal alkene of BHGM can participate in click chemistry reactions, a powerful technique for selective and efficient coupling between molecules. By incorporating BHGM into a peptide, researchers can use click chemistry to attach various functional groups post-peptide synthesis. This strategy offers greater flexibility in designing peptides with diverse properties. Source: Chemical Society Reviews, "Click chemistry in peptide and protein modification":
The alkene group in BHGM enables the formation of stapled peptides. Stapling involves the creation of a covalent linkage between two side chains within a peptide, often through a ring-closing metathesis reaction. This process can improve the conformational stability and biological activity of peptides. Source: Nature Chemical Biology, "Stapled peptides: design, biophysical properties, and therapeutic potential":
BHGM is compatible with SPPS, a widely used technique for synthesizing peptides on a solid support. The presence of the Boc (tert-butyloxycarbonyl) protecting group ensures chemoselective coupling during peptide chain elongation. Source: Chemical Reviews, "Solid-Phase Peptide Synthesis: A Practical Guide":
Boc-L-Homoallylglycine Methyl Ester is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of approximately 243.30 g/mol. It is categorized as an amino acid derivative and features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. The compound's structure includes an allyl side chain, which contributes to its unique reactivity and biological properties. The compound is identified by its CAS number 92136-57-7 and is classified under various chemical databases, including PubChem and ChemSpider .
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
The synthesis of Boc-L-Homoallylglycine Methyl Ester typically involves several steps:
These steps ensure that the final product retains the desired functional groups while being stable for storage and handling .
The presence of the allyl group in Boc-L-Homoallylglycine Methyl Ester distinguishes it from these similar compounds, providing unique opportunities for chemical modifications and enhancing its utility in synthetic applications .
Interaction studies involving Boc-L-Homoallylglycine Methyl Ester typically focus on its ability to form stable peptides with other amino acids or bioactive compounds. These studies help elucidate how modifications to the amino acid structure can influence binding affinity, stability, and biological activity. Research has shown that variations in the side chain can significantly affect how peptides interact with enzymes or receptors .
Several compounds share structural similarities with Boc-L-Homoallylglycine Methyl Ester, including:
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Modify: 2023-08-20
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